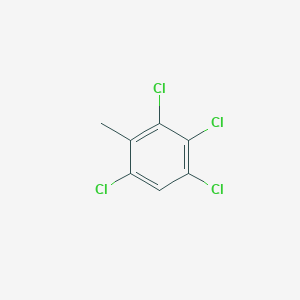

1,2,3,5-Tetrachloro-4-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

作用機序

Mode of Action

Based on its structural similarity to other chlorinated aromatic compounds, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,5-Tetrachloro-4-methylbenzene . For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its lipophilic nature may cause it to bioaccumulate in fatty tissues, potentially leading to long-term health effects.

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .

化学反応の分析

Types of Reactions

1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated benzoic acids.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated toluene derivatives.

Substitution: Various substituted chlorinated aromatic compounds.

科学的研究の応用

1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.

Biology: Studied for its potential effects on biological systems and its role in environmental chemistry.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

類似化合物との比較

Similar Compounds

- 1,2,3,4-Tetrachloro-5-methylbenzene

- 2,3,4,6-Tetrachlorotoluene

- 1,2,4,5-Tetrachlorobenzene

Uniqueness

1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .

生物活性

1,2,3,5-Tetrachloro-4-methylbenzene, also known as 1,2,3,5-tetrachlorotoluene , is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article delves into its biological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₃Cl₄

- Molecular Weight : 221.9 g/mol

- IUPAC Name : this compound

The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit various antimicrobial activities. For instance:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain bacteria are noteworthy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest a moderate antibacterial effect that may be utilized in developing antimicrobial agents.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound has demonstrated significant cytotoxicity at higher concentrations:

- Cell Line Tested : Human liver carcinoma cells (HepG2)

- CC₅₀ Value : Approximately 50 µM

Genotoxicity assays indicate that exposure to this compound can lead to DNA damage in cultured cells. This raises concerns regarding its potential carcinogenic effects.

Toxicological Profile

The toxicological profile of this compound reveals several health risks associated with exposure:

- Acute Toxicity : Inhalation or dermal exposure can lead to respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure is linked to liver and kidney damage.

A comprehensive review of toxicological data indicates that the compound may affect the immune system and endocrine functions.

Environmental Impact

A study conducted in contaminated sites revealed elevated levels of this compound in soil and groundwater. Its persistence in the environment poses risks to both human health and ecological systems.

Clinical Observations

Clinical case reports have documented instances of respiratory issues among workers exposed to high concentrations of chlorinated compounds including this compound. Symptoms included chronic cough and reduced lung function.

特性

IUPAC Name |

1,2,3,5-tetrachloro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURGNCIPRITNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870790 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-40-1 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。